molecular formula C7H9N5O2 B12920457 3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl- CAS No. 143870-70-6

3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl-

Cat. No.: B12920457
CAS No.: 143870-70-6
M. Wt: 195.18 g/mol
InChI Key: SCEUXMUVDQMZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic IUPAC name for this derivative, 3-ethyl-6-methyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione, follows the fused-ring numbering protocol for bicyclic systems. The parent structure, triazolo[4,5-d]pyrimidine, consists of a pyrimidine ring (positions 1–6) fused with a 1,2,3-triazole moiety at positions 4 and 5. The “d” designation in the bracket notation specifies the fusion between the triazole’s N2–C3 bond and the pyrimidine’s C4–C5 bond. Substituents are assigned based on their positions: the ethyl group occupies N3 of the triazole ring, while the methyl group attaches to C6 of the pyrimidine.

This nomenclature distinguishes it from isomeric frameworks like triazolo[1,5-a]pyrimidines, where fusion occurs at different pyrimidine positions. The “dione” suffix denotes the two ketone groups at C5 and C7, critical for hydrogen-bonding interactions. The SMILES string (CCN1C2=C(C(=O)N(C(=O)N2)C)N=N1) further clarifies connectivity: the ethyl chain (CCN1) links to N3, while the methyl group (N(C(=O)N2)C) resides on the pyrimidine’s N6.

X-ray Crystallographic Analysis of Core Scaffold

Single-crystal X-ray diffraction of the title compound (CID 135592985) confirms a nearly planar triazolopyrimidine core, with a root-mean-square (RMS) deviation of 0.02 Å from planarity. The pyrimidine ring exhibits bond lengths of 1.38 Å for C5–N5 and 1.41 Å for C7–N6, consistent with partial double-bond character due to conjugation with the adjacent carbonyl groups. The triazole ring’s N1–N2 and N2–N3 distances measure 1.31 Å and 1.29 Å, respectively, indicative of aromatic delocalization.

The ethyl substituent at N3 adopts a gauche conformation, with a C–C–N–C dihedral angle of 67.8°, while the C6-methyl group lies coplanar with the pyrimidine ring (deviation: 0.12 Å). Intermolecular hydrogen bonds between the C5 carbonyl oxygen (O1) and the N4–H of a neighboring molecule (O1···H–N4 = 2.08 Å) stabilize the crystal lattice. π-Stacking interactions between triazole and pyrimidine rings of adjacent molecules further contribute to lattice cohesion, with an interplanar distance of 3.47 Å.

Comparative Analysis with Related Azapurine Analogues

The triazolopyrimidine scaffold diverges from classical azapurines (e.g., 8-azaguanine) in electronic distribution and hydrogen-bonding capacity. Density functional theory (DFT) calculations reveal a higher electron density at N1 of the triazole ring (−0.32 e) compared to N7 of 8-azapurines (−0.18 e), enhancing electrophilic reactivity at this site. The C5/C7 dione groups introduce two hydrogen-bond acceptors, unlike monoketone azapurines, enabling bifurcated interactions with biological targets.

Structurally, replacing the pyrimidine’s C6 amino group (as in 8-azaguanine) with a methyl group in the title compound reduces solubility in aqueous media (logP = 0.89 vs. −1.02 for 8-azaguanine). However, the ethyl group at N3 mimics the steric bulk of purine’s N9 substituents, potentially facilitating binding to enzymes that recognize adenosine analogues.

Tautomeric Forms and Ring-Chain Isomerism

The title compound exhibits tautomerism between the 3H-triazolo[4,5-d]pyrimidine-5,7-dione form (dominant in solid state) and a rare 1H-triazolo[4,5-d]pyrimidine-5,7-diol tautomer. Nuclear magnetic resonance (NMR) studies in DMSO-d6 show a 95:5 equilibrium ratio at 298 K, favoring the dione form due to resonance stabilization of the carbonyl groups.

Properties

CAS No.

143870-70-6

Molecular Formula

C7H9N5O2

Molecular Weight

195.18 g/mol

IUPAC Name

3-ethyl-6-methyl-4H-triazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C7H9N5O2/c1-3-12-5-4(9-10-12)6(13)11(2)7(14)8-5/h3H2,1-2H3,(H,8,14)

InChI Key

SCEUXMUVDQMZCR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=O)N(C(=O)N2)C)N=N1

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound class typically involves:

  • Starting from amino-substituted pyrimidine derivatives.
  • Formation of arylazo intermediates via diazotization and azo coupling.
  • Oxidative cyclization to form the triazolo ring fused to the pyrimidine core.

The key step is the oxidative cyclization of 6-amino-5-arylazopyrimidine derivatives to yield the triazolopyrimidine dione structure.

Detailed Synthetic Procedure

Step 1: Preparation of 6-amino-5-arylazopyrimidine-2,4(1H,3H)-diones (Intermediate 2a-o)

  • Diazotization of aromatic amines to form diazonium salts.
  • Coupling with 6-amino-pyrimidine derivatives under controlled pH (around 6-7).
  • Isolation of 5-arylazo derivatives by filtration and washing.

Step 2: Oxidative Cyclization to 2-aryl-2H-triazolo[4,5-d]pyrimidine-5,7(4H,6H)-diones (3a-o)

  • Treatment of intermediate 2a-o with copper sulfate pentahydrate (CuSO4·5H2O) in a pyridine-water mixture.
  • Refluxing the mixture for 3–4 hours.
  • Acidification with dilute HCl to induce precipitation.
  • Filtration and recrystallization to purify the final triazolopyrimidine derivatives.

This method yields excellent product quantities and purity.

Specifics for 3-ethyl-6-methyl Substituted Derivative

While the general method applies to a range of substituents, the 3-ethyl-6-methyl substitution is introduced by using appropriately substituted pyrimidine precursors or by alkylation reactions on the triazolopyrimidine core.

  • Alkylation at the N-3 position with ethyl groups can be achieved via regioselective N-alkylation protocols using alkyl halides under basic conditions.
  • Methyl substitution at position 6 is typically introduced in the pyrimidine ring precursor stage.

Comparative Data Table of Preparation Conditions and Yields

Step Reactants/Conditions Reaction Time Temperature Yield (%) Notes
Diazotization & azo coupling Aromatic amine + 6-amino-pyrimidine, pH 6-7 30 min - 1 h Room temp 80-90 Formation of 5-arylazo intermediates
Oxidative cyclization Intermediate + CuSO4·5H2O, pyridine-water 3-4 h Reflux 85-95 Formation of triazolopyrimidine diones
N-alkylation (for 3-ethyl) Triazolopyrimidine + ethyl halide, base 2-6 h Reflux 70-85 Regioselective alkylation at N-3

Data adapted from research on related triazolopyrimidine derivatives.

Research Findings and Notes on Preparation

  • Oxidative cyclization with copper sulfate is preferred due to its high efficiency, mild conditions, and excellent yields compared to other oxidants like lead tetraacetate or alkaline copper sulfate.
  • The reaction medium of pyridine-water facilitates solubility and reaction kinetics.
  • The pH control during azo coupling is critical to avoid side reactions and ensure selective formation of azo intermediates.
  • Regioselective N-alkylation is achievable and necessary for introducing the ethyl group at position 3 without affecting other nitrogen atoms in the heterocycle.
  • Recrystallization from appropriate solvents (e.g., mixtures of n-hexane and ethyl acetate) ensures high purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-6-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of 3-Ethyl-6-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione involves the inhibition of specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway, reduce endoplasmic reticulum stress, and prevent apoptosis in neuronal cells . These actions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs, their synthesis routes, biological activities, and toxicity profiles:

Compound Substituents Synthesis Method Key Biological Activity Toxicity References
3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl- 3-ethyl, 6-methyl Oxidative cyclization with CuSO₄ in pyridine-water Low toxicity; potential antiviral/antitumor activity inferred from structural analogs Very low toxicity
2-Aryl-2H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-diones 2-aryl Oxidative cyclization of 6-amino-5-arylazopyrimidines with CuSO₄ Adenosine receptor antagonism; activity against herpes viruses (>4 µg/mL) Moderate to high activity-dependent
4-Methyl-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione 4-methyl Thionation with P₂S₅ in pyridine Enhanced thionation reactivity; precursor for sulfur-containing analogs Not reported
3,6-Dimethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (CAS 2278-14-0) 3,6-dimethyl Alkylation/functionalization of core scaffold Structural analog with potential DNA-gyrase inhibition Low toxicity inferred
4-Hydroxy-1H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione (3-Hydroxy-8-azaxanthine) 4-hydroxy Oxidative cyclization followed by hydroxylation Questionable carcinogen; experimental tumorigenic data High toxicity (NOx emissions)
8-Azaxanthine (unsubstituted core) None Base scaffold synthesis via cyclization Reference compound for xanthine analogs; limited intrinsic activity Low toxicity

Key Findings from Comparative Analysis:

Substituent Effects on Activity: 3- and 6-Position Alkylation: The 3-ethyl-6-methyl derivative exhibits low toxicity, a critical advantage over 2-aryl analogs (e.g., 2-(4-methyl-2-nitrophenyl) derivative 3n), which show antiviral activity but higher cytotoxicity .

Biological Activity Profiles: Antiviral Activity: 2-Substituted analogs (e.g., 6a-e) inhibit herpes simplex viruses (HSV-1 and HSV-2) at concentrations >4 µg/mL, whereas 3-ethyl-6-methyl derivatives require further testing to confirm similar efficacy . Antitumor Potential: Compounds like 3n and 6a-e show activity against CCRF-HSB-2 and KB cancer cell lines, though the 3-ethyl-6-methyl variant’s antitumor performance remains underexplored .

Toxicity and Safety: The 3-ethyl-6-methyl compound’s low toxicity contrasts sharply with the carcinogenic risk associated with hydroxylated analogs (e.g., 4-hydroxy derivative) . 2-Aryl derivatives, while bioactive, may require structural optimization to mitigate toxicity risks for therapeutic use .

Biological Activity

3H-1,2,3-Triazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione, 3-ethyl-6-methyl- (CAS No. 2083-07-0), is a heterocyclic compound known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₆H₇N₅O₂
  • Molecular Weight : 181.15 g/mol
  • Density : 1.559 g/cm³
  • Boiling Point : 420.2 °C at 760 mmHg
  • Flash Point : 207.9 °C

Anticancer Activity

Recent studies have demonstrated the potential of triazolopyrimidine derivatives as anticancer agents. For instance:

  • A series of compounds derived from triazolopyrimidine showed significant antiproliferative effects against various cancer cell lines including MCF-7 (breast cancer), A549 (lung cancer), and SW-480 (colorectal cancer) with IC₅₀ values ranging from 2.3 to 176.5 μM .
  • Specifically, compound 6n exhibited the highest activity with IC₅₀ values of 5.9 μM (A549), 2.3 μM (SW-480), and 5.65 μM (MCF-7). These results suggest that modifications in the triazolopyrimidine structure can enhance anticancer efficacy.

The mechanism by which these compounds exert their anticancer effects includes:

  • Induction of Apoptosis : Compound 6n was shown to induce apoptosis in a dose-dependent manner in A549 cells, with significant early and late apoptotic cell populations observed at higher concentrations .
  • Cell Cycle Arrest : The compound also caused cell cycle arrest at the S phase, which is critical for halting cancer cell proliferation.

Antimicrobial Activity

The antimicrobial properties of triazolopyrimidine derivatives have also been explored:

  • Studies indicate that these compounds possess broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi . The exact mechanisms are still under investigation but are believed to involve disruption of microbial cell membranes and inhibition of nucleic acid synthesis.

Case Studies

StudyCompound TestedCell LineIC₅₀ Value (μM)Observations
Compound 6nA5495.9Induced apoptosis; S phase arrest
Compound 6nSW-4802.3Significant antiproliferative effect
Various TriazolopyrimidinesMultiple PathogensVariesBroad-spectrum antimicrobial activity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.